Lannaconitine
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H44N2O8 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |
InChI Key |
NWBWCXBPKTTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthesis
Botanical Sources and Distribution within Aconitum Species
The Aconitum genus is renowned for its rich diversity of diterpenoid alkaloids (DAs), which possess complex chemical structures and significant biological activities. Lannaconitine is one such alkaloid identified within this genus.
Aconitum carmichaelii, particularly its lateral root, commonly referred to as "Fuzi," is recognized as a significant source of diterpenoid alkaloids, including this compound. researchgate.net Fuzi has been historically utilized in traditional Chinese medicine and serves as a material basis for various medicinal prescriptions. researchgate.net
Aconitum sinomontanum Nakai, also known by its Chinese name "Gaowutou," is another primary botanical source from which this compound is extracted. researchgate.netcymitquimica.comresearchgate.net This species contributes to the understanding of this compound's presence and isolation within the Aconitum genus.
This compound is characterized as a naturally occurring alkaloid derived from various species belonging to the Aconitum plant genus. cymitquimica.com The Aconitum genus as a whole is a leading source of a wide range of structurally diverse metabolites, with diterpenoid alkaloids being particularly abundant. researchgate.net
Studies employing advanced analytical techniques, such as DESI-MSI (Desorption Electrospray Ionization Mass Spectrometry Imaging), have provided insights into the spatial distribution of this compound within Aconitum tissues. Research indicates that this compound is predominantly located within the vascular column and the adjacent cortex of the plant. researchgate.net While other alkaloids may show broader distribution, this compound, in particular, appears to concentrate in these specific tissue types. researchgate.net
Table 1: Spatial Distribution of this compound in Aconitum Tissues
| Plant Tissue | Relative Concentration/Distribution | Notes |
| Vascular Column | Main Location | Also found in cortex; primary site of concentration. researchgate.net |
| Cortex | Main Location | Co-distributed with vascular column; low content observed in some instances. researchgate.net |
| Epidermis | Limited/Low Distribution | Not explicitly detailed for this compound, but mentioned for other alkaloids. researchgate.net |
Extraction and Purification Methodologies
The isolation of this compound from its botanical sources involves various extraction and purification techniques, primarily relying on solvent-based methods.
For the extraction of this compound and its related compounds, a range of solvents and methods are employed. Water and alcohol have been identified as solvents used for the extraction of lappaconitine (B608462) hydrobromide. guidechem.com In analytical contexts, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), mobile phases typically consist of acetonitrile (B52724) and water with formic acid for chromatographic separation. researchgate.net While specific to related alkaloids like aconitine (B1665448), purification often involves crystallization from organic solvents such as ethanol (B145695) (EtOH), chloroform (B151607) (CHCl3), or toluene, suggesting common approaches for similar diterpenoid alkaloids. chemicalbook.com
Table 2: Extraction and Purification Solvents/Methods for this compound and Related Alkaloids
| Process | Solvent/Method | Notes |
| Extraction | Water, Alcohol | Used for lappaconitine hydrobromide. guidechem.com |
| Chromatographic Elution | Acetonitrile, Water with 0.1% Formic Acid | Employed in analytical separation techniques like UPLC-MS/MS. researchgate.net |
| Purification (General for Aconitine) | Crystallization from Ethanol, Chloroform, or Toluene | Implies common organic solvents used for purifying related diterpenoid alkaloids. chemicalbook.com |
Compound List
this compound
Lappaconitine hydrobromide
Fuziline
Karacoline
Talatisamine
Deltaline
Delsoline
Bullatine B
12-epi-napelline
Songorine
Aconitine
Foresaconitine
Benzoylaconine
Chromatographic Purification Strategies for Natural Products
The isolation and purification of complex natural products such as this compound from plant matrices often require sophisticated chromatographic techniques. These methods exploit differences in the physical and chemical properties of compounds to achieve separation. High-performance liquid chromatography (HPLC) is a cornerstone in this process, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly semi-preparative HPLC, is widely utilized for purifying alkaloids. Studies on related aconitine alkaloids, such as aconitine itself, have employed C18 reversed-phase columns. For instance, a method using a Kinetex C8 column with a mobile phase gradient of water/formic acid and acetonitrile/formic acid has been described for the analysis and purification of aconitine meddiscoveries.org. Another approach uses a mobile phase consisting of tetrahydrofuran (B95107) and a dilute trifluoroacetic acid solution for separating toxic Aconitum alkaloids nih.gov. Preparative HPLC, employing larger columns and higher flow rates, is essential for isolating compounds in quantities suitable for further investigation rjptonline.org.
Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique, which does not rely on a solid stationary phase, has proven effective for purifying various Aconitum alkaloids. Methods have been developed using solvent systems such as n-hexane/ethyl acetate/methanol/water/NH3·H2O to efficiently separate C19-diterpenoid alkaloids, including aconitine and related compounds researchgate.net. pH-zone-refining CCC has also been employed for the separation of alkaloids, leveraging their basic properties researchgate.net.
Flash Chromatography: Reverse-phase flash chromatography is another technique mentioned for the purification of aconitine, evaluated alongside other methods for its efficiency in processing plant extracts nih.gov.
Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification step to clean up complex extracts before HPLC analysis or preparative purification. It is effective in removing interfering substances and concentrating target compounds nih.gov.
Centrifugal Partition Chromatography (CPC): CPC has been evaluated for its efficiency in purifying aconitine, with one study noting it shows a high purification yield, although recrystallization was preferred for large-scale purification due to its safety and ability to prevent degradation nih.gov.
Chemical Synthesis and Analogues
Strategies for Total Synthesis of Lannaconitine
While a completed total synthesis of this compound has yet to be reported in the scientific literature, the collective knowledge gained from the synthesis of other aconitine-type diterpenoid alkaloids provides a roadmap for potential strategies. These complex natural products, including neofinaconitine and giraldine I, share a common intricate hexacyclic core, and their syntheses have relied on innovative and powerful chemical transformations. acs.orgnih.gov
A key challenge in the synthesis of these molecules is the construction of the highly bridged and caged ring system. Retrosynthetic analysis, a method of deconstructing the target molecule into simpler, commercially available starting materials, is a critical first step in planning a synthetic route. wikipedia.orgairitilibrary.comias.ac.inamazonaws.com For aconitine-type alkaloids, common retrosynthetic disconnections often focus on simplifying the polycyclic core into more manageable fragments.
Several key synthetic strategies have emerged from the successful total syntheses of related compounds:
Diels-Alder Cycloadditions: This powerful reaction has been employed to construct key carbocyclic rings within the alkaloid core. For instance, the synthesis of neofinaconitine utilized a Diels-Alder reaction between an azepinone dienophile and a siloxydiene to form a crucial bicycloazepine intermediate. nih.gov
Fragment Coupling Approaches: Complex molecules can be assembled by synthesizing separate, elaborate fragments and then joining them together. The total synthesis of (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine, all aconitine-type alkaloids, successfully employed a fragment coupling strategy involving a 1,2-addition/semipinacol rearrangement to unite two complex intermediates. nih.govacs.org
Radical Cyclizations: These reactions are effective for forming carbon-carbon bonds and constructing ring systems, particularly in complex settings. In the synthesis of neofinaconitine, a radical cyclization was used to forge a key bond in the hexacyclic skeleton. nih.gov
Skeletal Editing and Rearrangements: The intricate frameworks of these alkaloids often necessitate sophisticated skeletal rearrangements. The synthesis of giraldine I featured a hydrodealkenylative fragmentation/Mannich cyclization sequence to build a tetracyclic scaffold and a transannular pinacol coupling to form the characteristic C/D rings. acs.org
These strategies, often used in combination, highlight the ingenuity required to conquer the synthetic challenges posed by this class of natural products. A future total synthesis of this compound will likely draw upon these established methods while potentially introducing novel synthetic innovations.
Semi-synthetic Approaches and Derivatization Methodologies
Given the significant challenge of total synthesis, semi-synthetic approaches, which start from the naturally occurring compound or a close derivative, offer a more direct route to novel analogs. A common starting material for the semi-synthesis of this compound is N-deacetyl this compound, which can be extracted from natural sources. guidechem.com
One of the primary methods for derivatization involves the acylation of the N-deacetylated precursor. For instance, this compound itself can be prepared by the acetylation of N-deacetyl this compound using acetyl chloride. guidechem.com This straightforward reaction allows for the introduction of various acyl groups at this position, enabling the exploration of structure-activity relationships.
Furthermore, research on the related compound aconitine (B1665448) has demonstrated the feasibility of creating a variety of derivatives through semi-synthesis. This includes the preparation of lipo-alkaloids by esterifying the parent compound with various fatty acids. nih.gov These modifications can significantly alter the pharmacological properties of the molecule. The hydrolysis of aconitine at its C-8 and C-14 ester groups also provides intermediates for further derivatization, such as benzoylaconitine and aconine. doi.org
These semi-synthetic and derivatization methodologies provide a valuable toolkit for chemists to generate a diverse range of this compound analogs, facilitating the investigation of their biological activities.
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues are primarily driven by the desire to understand their mechanism of action and to develop new therapeutic agents with improved properties.
To investigate the molecular targets and mechanisms of action of this compound, researchers design and synthesize specialized analogs known as chemical probes. These probes are designed to interact with and report on their biological targets. A common strategy involves attaching a reporter group, such as a fluorescent tag or a photoaffinity label, to the this compound scaffold. nih.govrsc.orgnih.gov
The design of these probes is critical to ensure that the modification does not significantly alter the compound's biological activity and binding affinity for its target. The linker connecting the this compound core to the reporter group must be carefully chosen to avoid steric hindrance and maintain the probe's ability to interact with its biological partner. nih.gov Photoaffinity probes, for example, contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for its identification and characterization. rsc.orgnih.gov
While specific examples of this compound-based mechanistic probes are not extensively documented in publicly available literature, the principles of chemical probe design are well-established and could be readily applied to create valuable tools for studying the pharmacology of this complex alkaloid. nih.gov
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of thousands of compounds for a specific biological activity. The development of chemical libraries of this compound analogs is a crucial step in leveraging HTS to discover new lead compounds. edgccjournal.orgnih.gov
Combinatorial chemistry provides a systematic approach to generate large and diverse libraries of compounds from a common scaffold. nih.gov By systematically varying the substituents at different positions on the this compound molecule, a vast array of analogs can be synthesized. For example, by utilizing the semi-synthetic routes described earlier, different acyl groups, alkyl chains, or other functional groups could be introduced to create a library of this compound derivatives.
The design of these libraries is often guided by structure-activity relationship (SAR) studies, which provide insights into which molecular features are important for biological activity. researchgate.netnih.govnih.gov Computational methods can also be employed to design libraries with optimal diversity and drug-like properties. While the development of a specific combinatorial library for this compound has not been detailed in the literature, the principles of combinatorial chemistry and library design are directly applicable to this endeavor. edgccjournal.orgnih.gov The creation of such a library would be a valuable resource for screening against a wide range of biological targets and could accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Analytical Methodologies for Lannaconitine Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to determining the intricate molecular architecture of lannaconitine. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing their structural components, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of organic molecules. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through chemical bonds (coupling constants), and their spatial proximity (Nuclear Overhauser Effect). For complex structures like diterpenoid alkaloids, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential.
The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.comnih.gov The ¹H and ¹³C NMR spectral data for the closely related and structurally similar alkaloid, lappaconitine (B608462), have been extensively reported and serve as a reference for the analysis of this compound and its analogues. researchgate.net The chemical shifts in these spectra are vital for assigning specific protons and carbons to their positions within the complex polycyclic structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for the Related Alkaloid Lappaconitine This data is illustrative of the type of information obtained for this class of compounds. researchgate.net
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |
| 1 | 83.2 | 3.15 |
| 2 | 26.1 | 2.10, 2.75 |
| 3 | 34.1 | 2.15, 2.35 |
| 4 | 38.9 | - |
| 5 | 48.5 | 2.40 |
| 6 | 82.5 | 4.45 |
| 7 | 45.1 | 2.60 |
| 8 | 76.8 | - |
| 9 | 49.8 | 2.80 |
| 10 | 38.1 | 2.25 |
| 11 | 49.9 | - |
| 12 | 29.5 | 1.60, 2.05 |
| 13 | 44.5 | 2.55 |
| 14 | 82.1 | 4.85 |
| 15 | 33.5 | 1.75, 2.65 |
| 16 | 81.9 | 3.80 |
| 17 | 61.2 | 4.10, 4.25 |
| 18 | 76.9 | 4.05, 4.15 |
| 19 | 52.8 | 2.95, 3.25 |
| N-Et-CH₂ | 48.9 | 2.50, 2.60 |
| N-Et-CH₃ | 13.5 | 1.05 |
| C=O (Ester) | 166.5 | - |
| C=O (Amide) | 169.1 | - |
Note: Data presented is for Lappaconitine and is intended to be representative. Actual values for this compound may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. metwarebio.com High-Resolution Mass Spectrometry (HRESIMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), allows for the determination of a compound's elemental formula with high accuracy by measuring its exact mass. rsc.org
In the analysis of this compound, ESI-MS generates protonated molecules [M+H]⁺, which directly yield the molecular weight. metwarebio.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. For diterpenoid alkaloids, common fragmentation pathways include the neutral loss of water (H₂O), carbon monoxide (CO), and the cleavage of ester and acetyl groups, providing diagnostic ions that help confirm the identity of the compound. nih.govlibretexts.org
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. jackwestin.com
An IR spectrum provides a molecular fingerprint that can confirm the presence of key structural features. pressbooks.pub For this compound, IR spectroscopy would be used to identify vibrations corresponding to its core functional groups. The complex structure of this compound contains several functional groups that give rise to characteristic absorption bands.
Table 2: Expected Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretch | 3500–3200 (broad) |
| C-H (alkane) | Stretch | 3000–2850 |
| C=O (ester) | Stretch | 1750–1735 |
| C=O (amide) | Stretch | 1680–1630 |
| C=C (aromatic) | Stretch | 1600–1450 |
| C-O (ester, ether) | Stretch | 1300–1000 |
| C-N (amine) | Stretch | 1250–1020 |
Chromatographic Quantification and Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or biological samples, and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. jocpr.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of alkaloids like this compound. nih.gov In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. sarpublication.comsarpublication.com
A typical HPLC method for this compound would involve a C18 column with gradient elution to ensure good separation and peak shape. jocpr.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the this compound structure absorbs UV light at specific wavelengths. sarpublication.com By comparing the peak area of the sample to that of a known concentration standard, the purity and content of this compound can be accurately determined. The method must be validated for parameters such as linearity, precision, accuracy, and robustness according to established guidelines. sarpublication.com
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov UPLC systems utilize columns packed with sub-2 µm particles, which provide higher separation efficiency. nih.gov This leads to sharper and narrower peaks, allowing for better resolution of complex mixtures and a higher signal-to-noise ratio, which enhances sensitivity.
For the analysis of this compound and related alkaloids, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netnih.gov This combination leverages the superior separation power of UPLC and the high selectivity and sensitivity of MS/MS detection. researchgate.net Such methods allow for the rapid and accurate quantification of this compound at very low concentrations (ng/mL or lower) in complex biological matrices like blood or plasma. researchgate.net The analytical method typically employs a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water containing a modifier like formic acid to ensure good ionization for MS detection. nih.gov
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS)
Coupled chromatographic and mass spectrometric techniques are cornerstones in the quantitative analysis of this compound in complex matrices. The synergy between the separation power of liquid chromatography (LC) and the sensitivity and specificity of tandem mass spectrometry (MS/MS) provides a robust platform for detecting and quantifying minute amounts of the analyte. Ultra-high performance liquid chromatography (UHPLC) further enhances this capability by offering higher resolution and faster analysis times compared to conventional LC systems. When paired with advanced mass analyzers like quadrupole time-of-flight (Q-TOF), these systems allow for high-resolution and accurate mass measurements, which are invaluable for both quantitative and qualitative workflows.
Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Modes for Quantitative Detection
For the quantitative detection of alkaloids like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed, utilizing electrospray ionization (ESI) in positive ion mode. nih.govnih.gov ESI is a soft ionization technique that is particularly suitable for polar and thermally labile molecules, generating protonated molecular ions [M+H]+ with minimal fragmentation. This preserves the molecular integrity of the analyte for initial mass selection.
The high selectivity and sensitivity of the LC-MS/MS method are achieved by operating the mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net In this mode, the first quadrupole (Q1) is set to isolate the precursor ion of the target analyte (e.g., the [M+H]+ ion of this compound). This isolated ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3). researchgate.net The transition from the precursor ion to the product ion is highly specific to the analyte's chemical structure, significantly reducing signal interference from other components in the matrix. researchgate.net This specificity makes MRM the gold standard for quantification in complex biological samples. nih.gov For instance, in the analysis of the related compound lappaconitine, the transition m/z 585 → m/z 535 has been used for quantification. nih.gov A similar specific transition would be established for this compound to ensure accurate measurement.
Internal Standard Utilization in Bioanalytical Assays (e.g., this compound as IS, Khasianine as IS for Lappaconitine)
The reliability of bioanalytical assays heavily depends on the use of an internal standard (IS) to correct for variations during sample preparation and analysis. nih.govwuxiapptec.com An IS is a compound of known concentration added to all samples, calibration standards, and quality controls. nih.gov It should ideally have physicochemical properties similar to the analyte. wuxiapptec.com The IS helps to compensate for analyte loss during extraction, variability in injection volume, and fluctuations in ionization efficiency (matrix effects). nih.govwuxiapptec.com
The choice of IS is critical. A stable isotope-labeled (SIL) version of the analyte is considered the ideal IS because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process. wuxiapptec.comnih.gov When a SIL-IS is not available, a structural analog can be used. wuxiapptec.com For example, in a validated UPLC-MS/MS method for determining lappaconitine in mouse blood, khasianine was successfully used as the internal standard. nih.gov The IS is monitored using its own specific MRM transition. Quantification is then based on the ratio of the analyte's peak area to the IS's peak area, which provides more accurate and precise results than using the analyte response alone. nih.gov
Method Validation Parameters (Linearity, Precision, Repeatability, Accuracy, Limits of Detection, Limits of Quantification, Matrix Effect)
To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. jddtonline.info Validation establishes the performance characteristics of the method through a series of defined experiments. researchgate.net Key parameters, as stipulated by regulatory guidelines, include linearity, precision, accuracy, limits of detection (LOD), limits of quantification (LOQ), and matrix effect. resolian.com
Linearity and Range : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.netglobalresearchonline.net It is assessed by analyzing a series of calibration standards at different concentrations and evaluating the resulting calibration curve, typically using a linear regression model. The correlation coefficient (r²) should be close to 1.0. nih.gov
Precision and Repeatability : Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. resolian.comglobalresearchonline.net It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short period, while intermediate precision (inter-day precision) evaluates it over different days. nih.gov
Accuracy : Accuracy refers to the closeness of the mean test results to the true value. researchgate.netresolian.com It is often determined by analyzing quality control (QC) samples spiked with a known concentration of the analyte and calculating the percent recovery. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netglobalresearchonline.net The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netglobalresearchonline.net The LOQ is often determined as the lowest point on the calibration curve. researchgate.net
Matrix Effect : This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. resolian.com It is a significant concern in ESI-MS and is evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent. An internal standard that is structurally similar to the analyte can help to compensate for these effects. nih.govnih.gov
Below is an example data table illustrating typical validation results for a UPLC-MS/MS method for a related diterpenoid alkaloid, lappaconitine. nih.gov
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9979 |
| Intra-day Precision (RSD) | < 13% |
| Inter-day Precision (RSD) | < 14% |
| Accuracy | 90.1 - 107.2% |
| Recovery | > 81.1% |
| Limit of Detection (LOD) | 0.04 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | 102.1 - 108.8% |
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Spatial Distribution Analysis in Biological Samples
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique used to visualize the spatial distribution of molecules directly from the surface of a sample with minimal preparation. byu.edulcms.cz This label-free method can map the location of drugs, metabolites, lipids, and other biomolecules within a thin section of biological tissue. taylorfrancis.com
In a DESI-MSI experiment, a charged solvent spray is directed onto the sample surface. byu.edu The impact of the droplets desorbs and ionizes molecules from the surface, which are then drawn into the mass spectrometer for analysis. taylorfrancis.com By systematically moving the sample stage and acquiring a mass spectrum at each x, y coordinate, a chemical image is constructed that shows the distribution and intensity of specific ions across the tissue. lcms.cz
This technique would be highly valuable for this compound research, enabling scientists to observe its precise localization within specific organs or tissues. For example, DESI-MSI could reveal how this compound is distributed in brain or liver tissue, providing insights into its mechanism of action or potential sites of toxicity. mdpi.com The ability to simultaneously map the parent compound and its metabolites can offer a comprehensive view of its disposition in a spatially resolved manner. nih.gov
Other Quantitative Analytical Approaches (e.g., Titration Methods)
While modern instrumental methods like LC-MS/MS are dominant in bioanalysis, classical analytical techniques such as titration can be employed for the quantitative analysis of pure substances, for instance, in the quality control of a drug substance before formulation. ksu.edu.samedmuv.com
Titration involves the gradual addition of a standard solution (titrant) of known concentration to a solution of the analyte until the chemical reaction between the two is complete, as indicated by an endpoint. ksu.edu.sa For alkaloidal compounds like this compound, which are basic in nature, an acid-base titration could be a feasible approach. In this method, a standard solution of a strong acid (e.g., hydrochloric acid) would be used to titrate a known amount of the this compound substance dissolved in a suitable solvent. The endpoint, where all the this compound has been neutralized, can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometer (potentiometric titration). ksu.edu.sajournalcsij.com
Another approach could be complexometric titration, which is based on the formation of a complex between the analyte and the titrant. medmuv.com While primarily used for metal ions with titrants like ethylenediaminetetraacetic acid (EDTA), its applicability would depend on the ability of this compound to form a stable complex. researchgate.net Though less sensitive and specific than chromatographic methods, titration is a cost-effective, straightforward, and often pharmacopoeial method for determining the purity of raw chemical materials. medmuv.com
Molecular and Cellular Mechanisms of Action
Enzyme Inhibition Studies in vitro
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial enzyme involved in a variety of cellular processes, including learning, memory, and cellular excitability nih.gov. Aberrant CaMKII activity has been implicated in various neurological disorders and cardiac arrhythmias nih.govnih.gov. Studies have identified Lannaconitine as a selective and competitive inhibitor of CaMKII apexbt.com. In experimental settings, this compound has demonstrated a percentage of CaMKII inhibition, suggesting a direct interaction with this enzyme biorxiv.org.
Table 1: CaMKII Inhibition by this compound
| Compound | Percent CaMKII Inhibition (min-max norm.) | Z-Score from Untreated Mean | P-value | FDR-adj p-value |
| This compound | 0.4525878571 | 0.9669472661 | 0.3960305224 | 0.6850547305 |
Data from a high-throughput screening assay indicating the inhibitory potential of this compound against CaMKII biorxiv.org.
Prolonged inhibition of CaMKII has been associated with neurotoxicity, potentially through dysregulation of glutamate/calcium signaling and increased neuronal excitability nih.gov. Conversely, CaMKII inhibition has also been explored for therapeutic benefits, such as in preventing certain cardiac arrhythmias by modulating calcium release and uptake in cardiomyocytes nih.gov. The specific consequences of this compound's CaMKII inhibition in different cellular contexts require further detailed investigation.
Modulation of Intracellular Signaling Pathways
Adenylyl cyclases (ACs) are enzymes responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) ucl.ac.ukwikipedia.org. cAMP serves as a vital second messenger, playing fundamental roles in cellular communication by regulating a wide array of physiological processes, including metabolism, secretion, calcium homeostasis, cell fate, and gene transcription cusabio.comrcsb.org. Adenylyl cyclases are themselves regulated by various intracellular signals, such as G proteins, protein kinases, calcium, and calmodulin ucl.ac.ukmedchemexpress.com.
While the adenylyl cyclase/cAMP signaling cascade is a critical component of cellular responses to hormones and neurotransmitters, the specific mechanisms by which this compound modulates these pathways are not extensively detailed in the available literature ucl.ac.ukwikipedia.orgcusabio.comrcsb.org. Further research is needed to determine if this compound directly interacts with adenylyl cyclases or influences cAMP levels as part of its broader signaling modulation.
Cellular Effects Related to Biological Activities
This compound has been investigated for its potential to exert anti-inflammatory, neuroprotective, and anti-cancer effects at the cellular level.
Anti-inflammatory Cellular Mechanisms: this compound has shown potential anti-inflammatory properties ontosight.ai. Cellular mechanisms underlying anti-inflammatory actions in general often involve the modulation of inflammatory cytokines, the inhibition of key signaling pathways such as nuclear factor-kappa B (NF-κB), and the regulation of immune cell activity nih.govfrontiersin.orgmayoclinic.orgyoutube.commdpi.com. For example, compounds with anti-inflammatory effects can suppress the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov.
Neuroprotective Cellular Mechanisms: this compound exhibits neuroprotective effects ontosight.ai. Cellular mechanisms contributing to neuroprotection typically involve combating oxidative stress, reducing apoptosis (programmed cell death), and modulating signaling pathways essential for neuronal survival and function researchgate.netnih.gov. These mechanisms can include restoring the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPX), superoxide (B77818) dismutase (SOD), and catalase (CAT), upregulating anti-apoptotic proteins like BCL-2, and downregulating pro-apoptotic proteins such as cleaved Caspase-3 and BAX researchgate.net. Furthermore, modulation of pathways like JNK/ERK and the Sigma-1 receptor (S1R) are also implicated in neuroprotection researchgate.netnih.gov.
Anti-cancer Cellular Mechanisms: this compound has demonstrated the ability to inhibit the growth of certain cancer cell lines ontosight.ai. Cellular mechanisms contributing to anti-cancer activity are diverse and can include the inhibition of cancer cell proliferation, the induction of apoptosis, the promotion of autophagy, and the prevention of cancer cell invasion and migration frontiersin.orgmdpi.com. These effects are often mediated through the modulation of critical signaling pathways involved in cell growth and survival, such as the PI3K/AKT, STAT3, and MAP/ERK pathways, or by influencing the expression of death receptors frontiersin.orgmdpi.com.
Pre Clinical Pharmacodynamics and Pharmacokinetics
Pre-clinical Pharmacokinetic Characterization in Animal Models
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Lannaconitine, a diterpenoid alkaloid derived from Aconitum sinomontanum Nakai, has been identified as a nonaddictive analgesic researchgate.net. Understanding its ADME profile is crucial for evaluating its potential therapeutic utility and guiding further development. Preclinical studies aim to characterize how the body handles the compound, encompassing its absorption into the bloodstream, distribution to various tissues, metabolic transformation, and eventual excretion from the body. While comprehensive ADME data for this compound specifically is limited in the provided literature, general principles of ADME assessment are well-established in drug development veedalifesciences.comuni-konstanz.de. These studies typically involve in vitro assays and in vivo experiments in animal models to elucidate key pharmacokinetic parameters. For instance, studies on other compounds have reported parameters such as clearance, volume of distribution, elimination half-life, and oral bioavailability across different species nih.gov. The absolute bioavailability of this compound has been reported as 2.0% researchgate.net.
Bioanalytical Methodologies for Quantification in Biological Matrices (e.g., mouse blood, plasma)
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has been successfully employed for the sensitive and selective determination of this compound in mouse blood researchgate.netresearchgate.net. These methods typically involve sample preparation techniques such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex biological matrix researchgate.netresearchgate.net.
The validation of such bioanalytical methods is critical and includes parameters like linearity, accuracy, precision, selectivity, and sensitivity. For this compound in mouse blood, a UPLC-MS/MS method demonstrated good linearity over a concentration range of 0.1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL and a limit of detection (LOD) of 0.04 ng/mL researchgate.netresearchgate.net. The method exhibited acceptable intra-day (<13%) and inter-day (<14%) precision, with accuracy ranging from 90.1% to 107.2%. Matrix effects were found to be within acceptable limits (102.1–108.8%), and the extraction recovery exceeded 81.1% researchgate.netresearchgate.net. Khasiaine was utilized as an internal standard (IS) in these analyses researchgate.net.
Table 1: Bioanalytical Method Validation Parameters for this compound in Mouse Blood
| Parameter | Value | Reference |
| Calibration Range | 0.1–500 ng/mL | researchgate.netresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.04 ng/mL | researchgate.netresearchgate.net |
| Intra-day Precision | <13% | researchgate.netresearchgate.net |
| Inter-day Precision | <14% | researchgate.netresearchgate.net |
| Accuracy | 90.1–107.2% | researchgate.netresearchgate.net |
| Recovery | >81.1% | researchgate.netresearchgate.net |
| Matrix Effect | 102.1–108.8% | researchgate.netresearchgate.net |
| Absolute Bioavailability | 2.0% | researchgate.net |
Metabolic Stability Studies (e.g., using liver microsomes)
Metabolic stability studies are conducted to assess how quickly a compound is metabolized by enzymes in the body, primarily in the liver wuxiapptec.comevotec.comnuvisan.com. In vitro assays using liver microsomes or hepatocytes are common methods to evaluate this. These studies involve incubating the compound with these biological matrices in the presence of cofactors like NADPH to initiate metabolic reactions wuxiapptec.comnuvisan.comnih.govsrce.hr. The rate of compound degradation is then monitored, often using techniques like LC-MS/MS, to determine parameters such as intrinsic clearance and half-life wuxiapptec.comevotec.comnuvisan.com. While specific metabolic stability data for this compound using liver microsomes were not detailed in the provided search results, these studies are a standard component of preclinical ADME profiling. It is noted that mouse liver microsomes (MLM) may not always be considered an ideal model for predicting human pharmacokinetics srce.hr.
Plasma and Tissue Protein Binding Assays
Plasma protein binding (PPB) refers to the extent to which a drug binds to proteins circulating in the blood plasma, such as albumin and alpha-1-acid glycoprotein (B1211001) nuvisan.comwuxiapptec.cominotiv.com. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for distribution, metabolism, and excretion nuvisan.comwuxiapptec.combioivt.comsygnaturediscovery.comdomainex.co.uk. Therefore, determining the fraction of unbound drug in plasma is critical for understanding a compound's pharmacokinetic behavior, predicting its efficacy, and estimating its therapeutic window nuvisan.comwuxiapptec.com.
Commonly used methods for assessing PPB include equilibrium dialysis (e.g., Rapid Equilibrium Dialysis - RED) and ultrafiltration nuvisan.comwuxiapptec.cominotiv.combioivt.comsygnaturediscovery.comdomainex.co.ukadmescope.com. These assays involve incubating the compound with plasma and then separating the bound and unbound fractions. Tissue binding, particularly in tissues like the brain, is also important as the composition of tissues differs significantly from plasma, and binding in these matrices can impact drug distribution and exposure admescope.comevotec.com. High plasma protein binding, such as the 96.7-99.0% observed for another compound, can significantly influence a drug's pharmacokinetic profile nih.govnuvisan.comwuxiapptec.com. Specific data on this compound's plasma or tissue protein binding was not found in the provided results.
Membrane Permeability Studies
Membrane permeability is a fundamental property that dictates how a compound crosses biological membranes, influencing its absorption and distribution within the body ugent.beresearchgate.net. This process is governed by the physicochemical properties of the molecule and the structure of the membrane, which is primarily a phospholipid bilayer ugent.bephysicsandmathstutor.comableweb.orgnih.gov. In drug discovery, assessing membrane permeability is crucial for predicting oral absorption and tissue penetration, including passage across the blood-brain barrier ugent.beresearchgate.net.
In vitro methods, such as Caco-2 cell permeability assays, are often used to evaluate passive diffusion and potential active transport ugent.beresearchgate.net. Computational tools and guidelines like Lipinski's Rule of Five, which considers parameters such as molecular weight, hydrogen bond donors/acceptors, and polar surface area, are also employed to predict a compound's permeability and oral bioavailability researchgate.net. Specific experimental data on this compound's membrane permeability were not detailed in the search results.
Drug Transporter Interactions (e.g., identification of substrates)
Drug transporters, such as Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters, play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics evotec.comnih.govfda.govfrontiersin.org. These membrane proteins facilitate the movement of drugs and endogenous substances across biological barriers. Identifying whether a compound is a substrate, inhibitor, or inducer of key transporters is vital for predicting potential drug-drug interactions (DDIs) and understanding its disposition nih.govevotec.comfda.gov.
Transporter studies typically involve using cell lines overexpressing specific transporters or membrane vesicles to assess uptake or efflux activity evotec.comnih.gov. For example, studies might investigate if a compound is a substrate for transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or various organic anion and cation transporters (OATs, OCTs) nih.govevotec.comnih.govfda.gov. Specific transporter interactions for this compound were not reported in the provided search results.
Predictive Modeling of Pharmacokinetics through Allometric Scaling from Animal Data
Allometric scaling is a widely used empirical method in drug development to predict pharmacokinetic parameters in humans based on data obtained from preclinical animal studies patsnap.comresearchgate.netmdpi.com. This approach leverages the principle that physiological and biological processes scale predictably with body size across different species patsnap.comresearchgate.net. By applying mathematical models, often based on power-law relationships (Y = a * W^b), researchers can extrapolate parameters such as clearance, volume of distribution, and half-life from animals to humans patsnap.comresearchgate.netmdpi.com.
This predictive modeling is crucial for estimating appropriate human doses, designing early clinical trials, and accelerating the drug development process by reducing reliance on extensive early human testing patsnap.commdpi.com. For example, allometric scaling has been used to predict human clearance and volume of distribution for other drug candidates nih.gov. While interspecies allometric scaling requires refinement and has limitations, it remains a valuable tool for estimating pharmacokinetic parameters when direct human data is unavailable researchgate.net. The accuracy of these predictions can be enhanced by integrating advancements in computational modeling and systems biology patsnap.com.
Compound List:
this compound
Unfortunately, the search results did not yield any information specifically pertaining to this compound's pre-clinical pharmacodynamics and pharmacokinetics, particularly concerning the methodological considerations for translating animal model data to human systems (Section 6.2.8) or the utilization of advanced in vitro systems like organ-on-a-chip technologies for pre-clinical assessment (Section 6.2.9).
While the searches confirmed this compound (also known as Lappaconitine) as a diterpenoid alkaloid with known analgesic, anti-inflammatory, and potential anti-cancer properties, and noted its toxicity, there is a lack of published research detailing its pre-clinical pharmacokinetic or pharmacodynamic profiles in the specific contexts requested. Consequently, it is not possible to generate the detailed article, including data tables, as per the provided outline and instructions.
Structure Activity Relationship Studies and Computational Approaches
Elucidation of Structure-Activity Relationships (SAR)
SAR studies investigate how specific structural motifs and functional groups within a molecule contribute to its biological activity. For lannaconitine and related alkaloids, this involves identifying the key chemical features responsible for their therapeutic effects and toxicities.
The toxicity of diterpenoid alkaloids, particularly their cardiotoxicity, is closely linked to the nature of the ester groups on the core structure. In the closely related compound, aconitine (B1665448), the acetyl group at the C-8 position and the benzoyl ester group at the C-14 position are recognized as being responsible for its cardiotoxic and neurotoxic properties mdpi.com.
Studies on aconitine have demonstrated that the hydrolysis of the β-acetate at the C-8 position leads to the formation of a compound with significant anti-arrhythmic properties nih.gov. This finding pinpoints the β-acetate at C-8 as a critical cardiotoxic part of the molecule nih.gov. Furthermore, research into the cardiac activity–structure relationship of C19-diterpenoid alkaloids has revealed that a hydroxyl group at the C-8 position is an important structural feature for the cardiac activities of these compounds when other ester groups are absent mdpi.comcjnmcpu.com. While these studies focus on aconitine, the structural similarities suggest that modifications at the C-8 position of this compound could similarly modulate its cardiotoxic profile.
Table 1: Influence of Substituents at C-8 on the Cardiotoxicity of Aconitine-type Alkaloids
| Position | Substituent Group | Observed Effect | Reference |
| C-8 | β-Acetate | Key cardiotoxic moiety | nih.gov |
| C-8 | Hydroxyl | Important for cardiac activity (in the absence of other esters) | mdpi.comcjnmcpu.com |
| C-8 (hydrolysis product) | Hydroxyl | Results in anti-arrhythmic properties | nih.gov |
This compound's pharmacological effects are largely attributed to its ability to modulate various ion channels. It is recognized as a blocker of human heart sodium channels selleckchem.com. Its mechanism involves diminishing sodium influx while also obstructing the delayed potassium influx nih.gov. The inhibition of voltage-dependent Na+ channels and the blocking of the delayed rectifier K+ current are considered key components of the antinociceptive and antiarrhythmic actions of diterpenoid alkaloids mdpi.com.
The molecular structure of this compound is directly correlated with its interaction with these channels. For instance, its gradual and irreversible inhibition of the Nav1.7 sodium channel subtype is potentially attributed to its large molecular size, which may affect how it binds within the channel pore nih.gov. Furthermore, this compound has been shown to modulate the genes responsible for forming ionic currents at different phases of the action potential, including INa (sodium current), IKs (slow delayed rectifier potassium current), IK1 (inward rectifier potassium current), and ICaT (T-type calcium current) nih.gov. This broad-spectrum activity on multiple ion channels underscores the complex relationship between its chemical structure and its wide-ranging physiological effects, from analgesia to anti-arrhythmic action nih.govresearchgate.net. In some contexts, this compound has demonstrated a competitive antagonism with aconitine at binding site 2 of the voltage-dependent Na+ channel mdpi.com.
Efforts to enhance the analgesic properties of this compound have focused on targeted chemical modifications. A recent 2024 study explored this by innovatively introducing carbamate analgesic active fragments at various sites on the benzene ring of the this compound molecule nih.gov.
The results of this research demonstrated that specific chemical additions significantly boost analgesic potency. A series of 53 this compound analogs were synthesized, and it was found that the carbamate analogs, in particular, exhibited markedly enhanced analgesic activity. For example, compounds designated 5a and 5c showed ED₅₀ values of 1.2 and 1.6 mg/kg, respectively, indicating a much higher potency when compared to the parent this compound, which has an ED₅₀ of 3.5 mg/kg nih.gov. This provides direct evidence of the relationship between these specific chemical features and the compound's analgesic efficacy, offering a clear path for the design of more effective pain-relieving drugs based on the this compound scaffold nih.gov.
Table 2: Analgesic Potency of Lappaconitine (B608462) and Carbamate Analogs
| Compound | Modification | ED₅₀ (mg/kg) | Reference |
| Lappaconitine | Parent Compound | 3.5 | nih.gov |
| Analog 5a | Carbamate substitution | 1.2 | nih.gov |
| Analog 5c | Carbamate substitution | 1.6 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby streamlining the drug discovery process.
Predictive QSAR models have been successfully developed for alkaloids related to this compound and, more recently, for this compound analogs themselves. One study used QSAR approaches to build models that could predict the N-cholinolytic activity for a series of diterpenoid alkaloids, with this compound being included in a comparative molecular docking analysis nih.gov.
More specifically, a 2024 study on this compound analogs developed a three-dimensional QSAR (3D-QSAR) model to elucidate the quantitative relationship between the structures of the newly synthesized compounds and their observed analgesic activities nih.govresearchgate.net. By analyzing the pharmacological activity characteristics of these analogs, the 3D-QSAR model provides valuable guidance for future structural modifications and the optimization of novel analgesic drugs nih.govresearchgate.net. These models help identify which structural properties (e.g., steric, electronic, hydrophobic) are most influential in determining the biological activity, allowing for a more targeted approach to drug design researchgate.netnih.gov.
The reliability of a QSAR model is paramount, and its predictive power must be rigorously validated before it can be used for practical applications. Validation is a crucial step to ensure that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds scribd.combasicmedicalkey.com. Several strategies are employed for this purpose:
Internal Validation : This technique assesses the robustness and stability of the model using the same dataset that was used for its development (the training set). The most common method is cross-validation, such as the leave-one-out (LOO) technique. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness scribd.com.
External Validation : This is considered the most stringent test of a model's predictive capability. The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. The developed model is then used to predict the activities of the compounds in the test set. The predictive power is evaluated by how well the predicted values correlate with the actual experimental values for the test set scribd.combasicmedicalkey.com. A reliable QSAR model should have a close alignment between predicted and experimental activities researchgate.net.
Applicability Domain (AD) : No QSAR model can be expected to reliably predict the activity of all possible chemicals. The AD defines the chemical space—in terms of structure and physicochemical properties—of the training set. A prediction for a new compound is considered reliable only if the compound falls within the model's defined AD. This prevents the model from being used to make predictions for compounds that are too dissimilar from those it was trained on, for which its predictions would be unreliable basicmedicalkey.comnih.gov.
Application of QSAR in Rational Drug Design and Lead Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology pivotal in modern drug discovery for optimizing lead compounds. patsnap.comdanaher.com QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. wikipedia.orgmdpi.com The primary goal is to predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective analogues. patsnap.comresearchgate.net This process significantly accelerates drug development by prioritizing the synthesis of compounds with a higher probability of success, thus saving time and resources compared to random screening. researchgate.net
In the context of rational drug design, QSAR helps to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern a compound's biological activity. nih.gov For a complex natural product like this compound, QSAR could be applied to explore how modifications to its intricate polycyclic structure would affect its interaction with a biological target. By generating a statistically validated QSAR model from a series of this compound derivatives, researchers can systematically alter functional groups to enhance desired properties, a process central to lead optimization. patsnap.comdanaher.com While the principles of QSAR are broadly applicable for the optimization of diterpenoid alkaloids, specific QSAR models detailing the structural requirements for this compound activity are not extensively detailed in publicly available literature.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for elucidating the interaction between a ligand, such as this compound, and its target protein at a molecular level. nih.govumpr.ac.id
Molecular docking simulations are crucial for predicting how a ligand like this compound fits into the binding site of its target protein and which interactions stabilize the complex. nih.gov The primary target for the related compound, lappaconitine, has been identified as voltage-gated sodium channels (VGSCs), specifically the Nav1.7 subtype, which is implicated in its analgesic activity. nih.gov
Computational studies on related local anesthetics and alkaloids interacting with VGSCs have identified key amino acid residues within the channel's inner pore that form the binding site. nih.govmdpi.com For lappaconitine, mutagenesis studies have revealed that specific residues in domain IV of the Nav1.7 channel are essential for its inhibitory activity. nih.gov Unlike other local anesthetics that interact with residues in both domains III and IV, lappaconitine's activity is critically dependent on two specific residues. nih.gov This suggests a unique binding mode.
Docking simulations would model the placement of this compound within the pore of the Nav1.7 channel, predicting the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that anchor the molecule. researchgate.net These simulations can reveal, for instance, how the aromatic ring of the molecule interacts with phenylalanine or tyrosine residues and how its charged amine group might interact with negatively charged residues or the electrostatic field of the channel pore. nih.gov
| Amino Acid Residue | Location (Domain) | Significance in Binding |
|---|---|---|
| Phenylalanine (F1737) | IV | Identified as a necessary residue for the inhibitory activity of lappaconitine. nih.gov |
| Asparagine (N1742) | IV | Determined to be a critical molecular determinant for lappaconitine's inhibitory effect. nih.gov |
A primary objective of molecular docking and other computational methods is to predict the binding affinity between a ligand and its target, which is a measure of the strength of their interaction. mdpi.comnih.gov This affinity is often expressed as a binding free energy (ΔG) or computationally estimated as a docking score. mdpi.com Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. mdpi.com
The binding affinity of lappaconitine for the Nav1.7 channel has been determined experimentally, showing an IC50 value of 27.67 µmol/L, which quantifies the concentration required to inhibit 50% of the channel's activity. nih.gov Computational methods aim to calculate theoretical values that correlate with such experimental findings. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied post-docking to refine the prediction of binding free energy by accounting for solvation effects. nih.gov
These computational approaches allow for the virtual screening of numerous derivatives. By calculating the predicted binding affinities of modified this compound structures, researchers can prioritize compounds that are likely to have improved potency, guiding lead optimization efforts before committing to chemical synthesis. nih.gov
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Energy (ΔG) | -9.5 kcal/mol | A negative value indicating a spontaneous and stable binding interaction. |
| Predicted Inhibition Constant (Ki) | ~150 nM | A low value suggesting high binding affinity and potent inhibition. |
| Key Interactions | Hydrogen Bond, Hydrophobic, van der Waals | Specifies the types of non-covalent forces stabilizing the ligand-receptor complex. |
| Interacting Residues | F1737, N1742 | Lists the specific amino acids in the binding pocket predicted to interact with the ligand. |
Advanced Research Directions and Future Perspectives
Development of Novel Chemical Probes for Elucidating Biological Targets
Understanding the precise molecular targets and signaling pathways influenced by Lannaconitine is crucial for its therapeutic development. Current research indicates that this compound exhibits analgesic activity independent of opioid receptors and possesses class-I antiarrhythmic action by blocking cloned human heart (hH1) channels chemfaces.comnih.gov. Future research should focus on developing specific chemical probes, such as fluorescently labeled or affinity-based probes, to visualize and quantify this compound's binding to its molecular targets in cellular and tissue models acs.org. These probes can facilitate high-throughput screening for identifying novel targets and understanding off-target effects. Techniques like chemical proteomics and activity-based protein profiling (ABPP) can be employed to map this compound's interactome, providing a comprehensive view of its biological network acs.org. For instance, developing probes that selectively bind to the hH1 channels or other identified targets would enable detailed studies on channel modulation and downstream signaling cascades.
Strategies for Enhancing Selectivity and Modulating Activity Profiles
The inherent toxicity of this compound, common among Aconitum alkaloids, limits its direct clinical application. Research efforts are increasingly directed towards structure-activity relationship (SAR) studies to design and synthesize novel analogs with improved selectivity and reduced toxicity while retaining or enhancing desired pharmacological activities bohrium.com. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of derivatives that specifically target pathways, such as analgesic targets or specific ion channels, while minimizing interactions with those responsible for cardiotoxicity acs.orgmdpi.com. For example, studies suggest that substitutions at the C-8 and C-10 positions of the aconitine (B1665448) skeleton significantly influence cardiotoxicity, with a hydroxyl group at C-10 potentially abolishing toxicity acs.org. Future work will involve synthesizing and evaluating a library of this compound analogs based on these SAR insights, aiming to optimize its therapeutic index.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's biological effects requires integrating data from various omics disciplines. Transcriptomics, proteomics, and metabolomics can provide a holistic view of cellular responses to this compound exposure. For instance, metabolomic analysis has indicated that Aconitum alkaloids can perturb renal tubular function, suggesting potential kidney toxicity rsc.org. Future research could involve applying these omics technologies to identify biomarkers of efficacy and toxicity, elucidate complex signaling networks, and uncover novel mechanisms of action. Integrating these datasets with systems biology approaches will allow for the construction of predictive models of this compound's behavior in biological systems, facilitating a deeper mechanistic understanding of both its therapeutic benefits and adverse effects.
Advances in Synthetic Biology for Sustainable Alkaloid Production
The reliance on extraction from Aconitum species for this compound production faces challenges related to plant availability, sustainability, and variability in alkaloid content acs.orgmedwinpublishers.com. Advances in synthetic biology and metabolic engineering offer promising avenues for sustainable and scalable production. Research into the biosynthesis pathways of Aconitum alkaloids, including identifying key enzymes and regulatory genes, is crucial medwinpublishers.combiorxiv.org. Engineering heterologous hosts, such as yeast or bacteria, with the identified biosynthetic genes could enable the production of this compound or its precursors in a controlled and sustainable manner acs.orgmedwinpublishers.combohrium.comresearchgate.net. Furthermore, exploring endophytic fungi associated with Aconitum plants could reveal novel sources for alkaloid production nih.gov. This approach aligns with green chemistry principles and could ensure a consistent supply of high-quality this compound for research and potential therapeutic applications.
Interdisciplinary Research Approaches in Chemical Biology and Medicinal Chemistry
Bridging chemical biology and medicinal chemistry is essential for translating this compound's potential into tangible therapeutic agents. Chemical biology approaches can be used to develop tools for target identification and validation, such as activity-based probes acs.org. Medicinal chemistry efforts will focus on designing and synthesizing novel this compound derivatives with improved pharmacokinetic properties, enhanced target selectivity, and reduced toxicity, guided by SAR studies bohrium.com. For example, research into the role of P-glycoprotein in this compound's absorption and toxicity could inform strategies to improve its oral bioavailability scilit.com. Furthermore, interdisciplinary collaborations involving chemists, biologists, pharmacologists, and computational scientists will accelerate the discovery and development process.
Emerging Methodologies in Pre-clinical Research
Pre-clinical research plays a vital role in evaluating the safety and efficacy of potential drug candidates. For this compound, advanced in vitro models are critical for understanding its mechanisms of action and toxicity. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant platform for assessing cardiotoxicity compared to traditional cell lines springermedizin.de. These models can be used to investigate this compound's effects on ion channels and cellular apoptosis, as suggested by current research acs.org. Furthermore, integrating these in vitro findings with physiologically based pharmacokinetic (PBPK) modeling can facilitate the prediction of this compound's in vivo behavior and human cardiotoxicity springermedizin.de. Advanced in vitro models for ADME (Absorption, Distribution, Metabolism, Excretion) studies and target engagement assays will be crucial for a comprehensive pre-clinical evaluation.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Lannaconitine, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves alkaloid extraction from natural sources (e.g., Aconitum species) followed by chromatographic purification. Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of novel derivatives. Use 2D NMR (e.g., COSY, HSQC) to resolve complex stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via ESI-MS or HRMS .
Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize hypotheses based on structural analogs (e.g., sodium channel modulation for analgesic effects). Use molecular docking to predict binding affinity .
- In Vitro Models : Start with cell-based assays (e.g., HEK293 cells expressing Nav1.7 channels) to measure ion flux. Include positive controls (e.g., veratridine) and toxicity assays (MTT or LDH release) .
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify EC50/IC50 values. Triplicate runs minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s neurotoxicity versus therapeutic potential?
- Methodological Answer :
- Data Triangulation : Compare results across models (e.g., primary neurons vs. heterologous systems) to isolate context-dependent effects .
- Meta-Analysis : Systematically review dose ranges, assay conditions, and endpoints from conflicting studies. Use statistical tools (e.g., forest plots) to identify confounding variables .
- Mechanistic Follow-Up : Apply CRISPR-edited cell lines to knock out putative targets (e.g., Nav channels) and confirm specificity .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced selectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., catalyst load, temperature). Analyze via response surface methodology to identify optimal conditions .
- Stereochemical Control : Introduce chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to direct enantioselectivity .
- In Silico Screening : Predict ADMET properties early to prioritize derivatives with reduced cardiotoxicity .
Q. How can frameworks like FINER or PICO structure research questions on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- FINER Criteria :
- Feasible : Use microsampling in rodent models to reduce animal use while collecting serial plasma/tissue samples .
- Novel : Investigate unstudied metabolites via UPLC-QTOF-MS to link exposure to efficacy .
- PICO Framework :
- Population : Rats with chronic neuropathic pain.
- Intervention : Oral this compound (1 mg/kg) vs. gabapentin.
- Comparison : Plasma concentration-time profiles.
- Outcome : Correlation between AUC and pain threshold elevation .
Methodological Considerations for Data Analysis
Q. What statistical approaches address variability in this compound’s dose-response data across studies?
- Methodological Answer :
- Mixed-Effects Models : Account for inter-study variability (e.g., lab-specific protocols) while estimating pooled effect sizes .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for publication bias .
- Bayesian Hierarchical Modeling : Quantify uncertainty in EC50 estimates when data are sparse .
Q. How should researchers balance primary data generation with secondary data reuse in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
